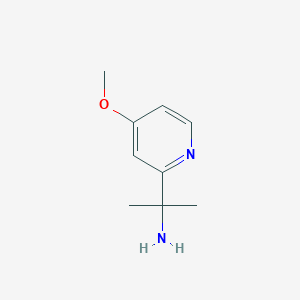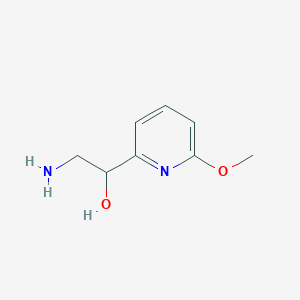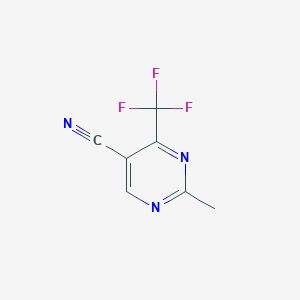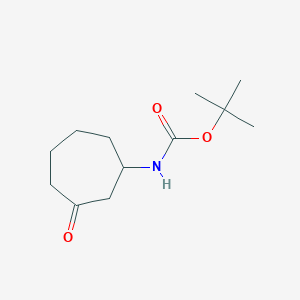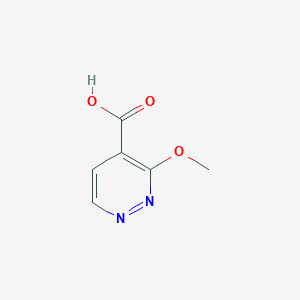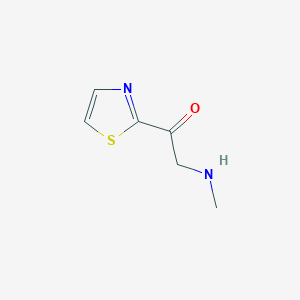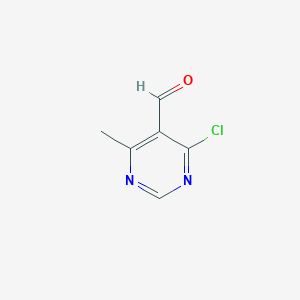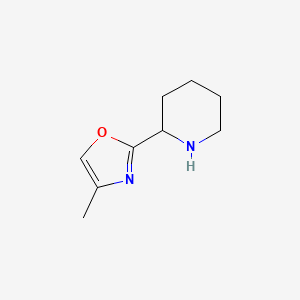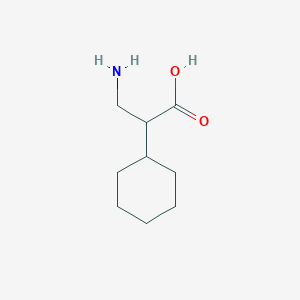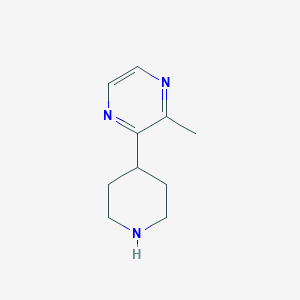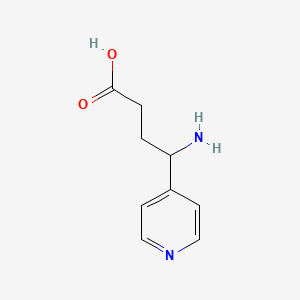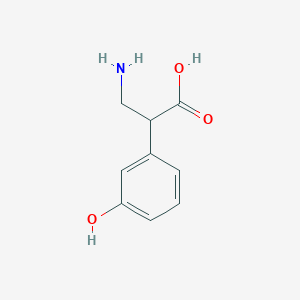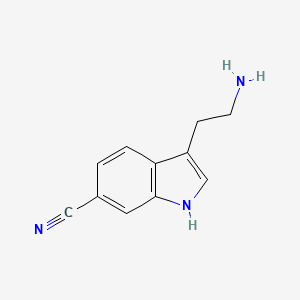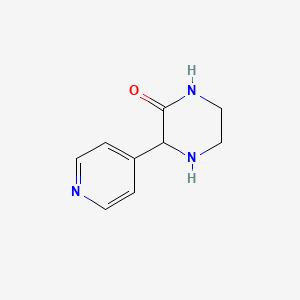
3-(Pyridin-4-YL)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-YL)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperazine and pyridine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)piperazin-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable diamine precursor with a pyridine derivative. For example, the reaction between 1,2-diaminopropane and 4-chloropyridine under basic conditions can yield the desired piperazine ring.
Oxidation: The intermediate product is then subjected to oxidation to introduce the carbonyl group, forming the piperazin-2-one structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the synthesis process.
化学反应分析
Types of Reactions
3-(Pyridin-4-YL)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be employed to modify the pyridine ring, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学研究应用
Chemistry
In chemistry, 3-(Pyridin-4-YL)piperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a ligand for various receptors. Its ability to interact with neurotransmitter receptors makes it a candidate for the development of new psychotropic drugs.
Medicine
In medicine, this compound derivatives are being explored for their potential therapeutic effects. These include applications in the treatment of neurological disorders, such as depression and anxiety, due to their interaction with serotonin and dopamine receptors.
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers to enhance their mechanical and thermal stability.
作用机制
The mechanism of action of 3-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and thereby influencing various physiological processes. For example, its interaction with serotonin receptors can lead to changes in mood and behavior, making it a potential candidate for antidepressant drugs.
相似化合物的比较
Similar Compounds
4-(Pyridin-4-YL)piperazine: Similar structure but lacks the carbonyl group, which may affect its pharmacological properties.
1-(Pyridin-4-YL)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
2-(Pyridin-4-YL)piperazine: Similar to 3-(Pyridin-4-YL)piperazin-2-one but with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to the presence of the carbonyl group in the piperazine ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other piperazine derivatives and contributes to its potential as a versatile scaffold in drug development.
属性
IUPAC Name |
3-pyridin-4-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYEVMFEQWPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
